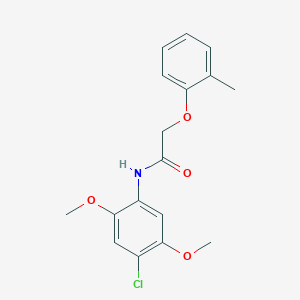![molecular formula C13H17NOS B5796992 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine](/img/structure/B5796992.png)
1-{[(4-methylphenyl)thio]acetyl}pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(4-methylphenyl)thio]acetyl}pyrrolidine, also known as MPAP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in pharmacology and neuroscience research. MPAP is a derivative of pyrrolidine and is structurally similar to other compounds that have been found to have therapeutic effects on the central nervous system.
Mecanismo De Acción
The exact mechanism of action of 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine is not well understood, but it is thought to act as a dopamine reuptake inhibitor. 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine has been shown to increase the levels of dopamine in the brain, which may contribute to its neuroprotective effects. Additionally, 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine has been found to modulate the activity of the dopamine transporter, which may further contribute to its effects on dopamine levels.
Biochemical and Physiological Effects:
1-{[(4-methylphenyl)thio]acetyl}pyrrolidine has been found to have a variety of biochemical and physiological effects. In addition to its effects on dopamine levels, 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. Additionally, 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine has been found to modulate the activity of the sigma-1 receptor, which may be involved in its effects on neuroprotection and dopamine transport.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine has been found to have a variety of potential applications in scientific research, which may make it a useful tool for studying the central nervous system. However, one limitation of using 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine is that its exact mechanism of action is not well understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine. One area of interest is the potential use of 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine as a therapeutic agent for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine and its effects on dopamine transport and neuroprotection. Finally, there is potential for the development of new compounds based on the structure of 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine that may have even greater therapeutic potential.
Métodos De Síntesis
The synthesis of 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine involves the reaction of 4-methylthiobenzaldehyde with pyrrolidine and acetic anhydride. The resulting product is then purified using column chromatography to obtain pure 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine. The synthesis of 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine has been well documented in the literature and is considered to be a relatively straightforward process.
Aplicaciones Científicas De Investigación
1-{[(4-methylphenyl)thio]acetyl}pyrrolidine has been found to have a variety of potential applications in scientific research, particularly in the fields of pharmacology and neuroscience. 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine has been found to modulate the activity of the dopamine transporter, which may make it a useful tool for studying the role of dopamine in the brain.
Propiedades
IUPAC Name |
2-(4-methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-11-4-6-12(7-5-11)16-10-13(15)14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHVJEUEUMPYAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylphenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(methylsulfonyl)-5-[(4-phenyl-1-piperazinyl)carbonyl]indoline](/img/structure/B5796913.png)

![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5796928.png)
![ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5796936.png)

![2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5796948.png)
![N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5796957.png)


![N-benzyl-1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B5796989.png)

![ethyl 2-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5797007.png)
![N-[4-(aminosulfonyl)phenyl]-2-methyl-3-phenylacrylamide](/img/structure/B5797009.png)